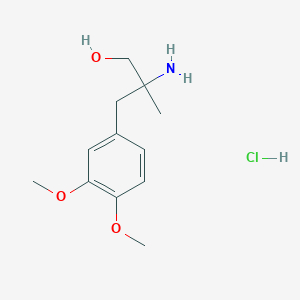

2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

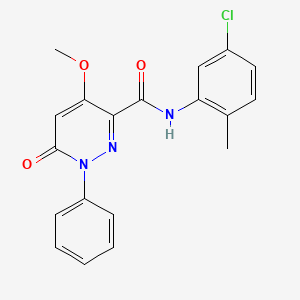

説明

“2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol hydrochloride” is a compound related to Methyldopa . It has a molecular formula of C12H17NO4.HCl.H2O .

Synthesis Analysis

The synthesis of similar compounds has been described in various patents. For instance, one process involves resolving with (+)-camphorsulfonic acid, the (+),(-)-2-amino-3-(3,4-dimethoxyphenyl)propionitrile, obtained from the 3,4-dimethoxyphenylacetaldehyde . Another method involves using veratone as a raw material, carrying out amidation to obtain 2-amino-3-(3,4-dimethoxyphenyl)propanamide, and then carrying out amide oxidation into the carboxy group to obtain 2-amino-3-(3,4-dimethoxyphenyl)propionic acid .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C12H17NO4.HCl.H2O . The ChemSpider ID for a similar compound, 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile, is 92899 .科学的研究の応用

Viscosities in Aqueous Solutions

Chenlo et al. (2002) studied the kinematic viscosities of aqueous solutions containing 2-amino-2-methylpropan-1-ol hydrochloride (AMP-HCl). They measured viscosities in varying concentrations and temperatures, providing empirical equations to correlate these variables with deviations observed in binary and ternary aqueous solutions (Chenlo, Moreira, Pereira, & Vázquez, 2002).

Synthesis of Analogs

The work of Coutts and Malicky (1973) involved the synthesis of 4-substituted 1-(2,5-dimethoxyphenyl)-2-aminopropanes, which are analogs of a known hallucinogen. This research contributes to understanding the structural variations and potential biological activity of compounds related to 2-amino-2-methylpropan-1-ol hydrochloride (Coutts & Malicky, 1973).

Antioxidant and Membrane Stabilizing Properties

Malakyan et al. (2010) explored the antioxidant and membrane-stabilizing properties of hydrochlorides of aminopropan-1-ols. Their findings suggest that these compounds, while not possessing significant antioxidant activity, exhibit anti-hemolytic effects in erythrocyte oxidative stress models. This indicates potential biological activity and membrane-stabilizing effects due to interactions with cell membrane components (Малакян, Баджинян, Вардеванян, Папоян, Исаханян, & Геворгян, 2010).

Novel Synthesis Methods

Su Wei-ke (2008) described a novel method to synthesize L-α-(3,4-dimethoxybenzyl)-α-ureidopropanoic acid, starting from a related compound, L-α-(3,4-dimethoxybenzyl)-α-aminopropanoic acid hydrochloride. This research contributes to the development of efficient and environmentally friendly synthesis methods for related compounds (Su Wei-ke, 2008).

特性

IUPAC Name |

2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-12(13,8-14)7-9-4-5-10(15-2)11(6-9)16-3;/h4-6,14H,7-8,13H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMXEUOGUACAGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)(CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol](/img/structure/B2373895.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373897.png)

![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate](/img/structure/B2373900.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B2373901.png)

![N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2373906.png)

![N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide](/img/structure/B2373909.png)